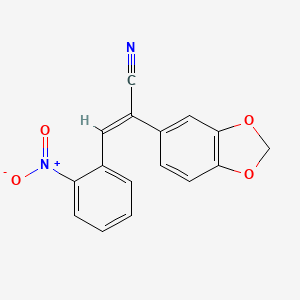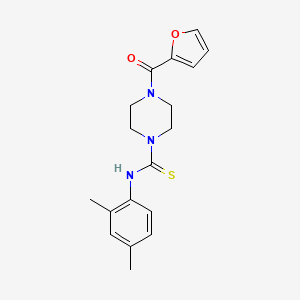
3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a cyclopentylethyl group attached to the oxadiazole ring
準備方法
The synthesis of 3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-cyclopentylethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways involved in cell proliferation and survival.
類似化合物との比較
3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-methylphenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole: Contains a methyl group instead of bromine, which can affect its chemical and physical properties.
3-(4-nitrophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole:
特性
IUPAC Name |
3-(4-bromophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZPQNUNHKSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)
![N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5768782.png)
![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
![N-(3-Acetylphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B5768789.png)

![5,5-dimethyl-14-propyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B5768812.png)
![N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5768823.png)
![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)
![METHYL 4-(2-{N-[(4-CHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE](/img/structure/B5768838.png)


